

Application Notes and Protocols: Nickel Silicide in CMOS Devices

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Compound of Interest

Compound Name: Nickel;silicon

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These application notes provide a comprehensive overview of the use of nickel silicide (NiSi) in modern Complementary Metal-Oxide-Semiconductor (CMOS) devices. Detailed protocols for its formation and characterization are outlined, along with key performance data.

Introduction to Nickel Silicide in CMOS

Nickel monosilicide (NiSi) has become a critical material in the fabrication of advanced CMOS devices, particularly for forming low-resistance contacts to the source, drain, and gate regions. [1][2] As transistor dimensions have shrunk into the nanometer scale, traditional contact materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) have faced limitations.[3][4] Nickel silicide offers several distinct advantages that address these challenges, making it the material of choice for many contemporary and future technology nodes.[3][5]

The primary role of nickel silicide is to reduce the parasitic resistance at the interface between the silicon and the metal interconnects, thereby improving device performance.[6][7] This is achieved through a self-aligned process known as "salicide," where the silicide is formed only in the desired areas without the need for additional lithography steps.

Advantages and Disadvantages of Nickel Silicide

The adoption of nickel silicide in CMOS manufacturing is driven by a compelling set of properties, although it is not without its challenges.

Advantages:

- **Low Resistivity:** Nickel silicide exhibits a low electrical resistivity, comparable to that of TiSi_2 and CoSi_2 , which is crucial for minimizing parasitic resistance and enhancing device speed. [1][6] Its resistivity does not significantly increase on narrow silicon lines, a critical factor for scaled devices. [1][6]
- **Low Silicon Consumption:** The formation of NiSi consumes less silicon from the active regions of the transistor compared to CoSi_2 . [1][2][3][8] This is particularly important for ultra-shallow junctions in advanced CMOS technologies to prevent junction leakage. [1]
- **Low Formation Temperature:** NiSi can be formed at relatively low temperatures (typically below 500°C) through a single-step annealing process. [2][6] This lower thermal budget is beneficial for preserving the integrity of other device components and dopant profiles.
- **No Linewidth Dependence:** Unlike TiSi_2 , the resistivity of NiSi does not degrade on narrow polysilicon gates, making it highly suitable for aggressively scaled transistors. [1][6]
- **Good Scaling Behavior:** Nickel silicide has demonstrated excellent scaling behavior for gate lengths down to 30 nm and below. [3]

Disadvantages:

- **Thermal Instability:** The primary drawback of NiSi is its relatively poor thermal stability. [1][3] At temperatures above 600°C , it can agglomerate or transform into the higher-resistivity nickel disilicide (NiSi_2) phase, which degrades device performance. [3][9][10]
- **Junction Leakage Current:** Nickel silicide can sometimes lead to increased junction leakage current, which is a significant concern for low-power applications. [1][6]
- **Process Sensitivity:** The formation of a uniform and stable NiSi film can be sensitive to process conditions such as oxygen contamination and the quality of the silicon surface. [6]

Quantitative Performance Data

The following tables summarize key quantitative data for nickel silicide in CMOS applications, providing a comparison with other common silicide materials.

Table 1: Comparison of Silicide Properties

Property	Nickel Silicide (NiSi)	Cobalt Silicide (CoSi ₂)	Titanium Silicide (TiSi ₂)
Resistivity (μΩ-cm)	10.5 - 18[1][2][3]	14 - 20	13 - 16 (C54 phase)
Formation Temperature (°C)	400 - 550[2][11]	550 - 700	650 - 850 (C54 phase)
Silicon Consumption (Å of Si per Å of metal)	1.84	3.6	2.27
Phase Transformation Temperature (°C)	> 650 (to NiSi ₂)[11]	-	> 850 (C49 to C54)

Table 2: Sheet Resistance of Nickel Silicide

Initial Nickel Thickness (nm)	Annealing Temperature (°C)	Resulting Sheet Resistance (Ω/sq)
30	400 - 800	Low and stable up to 800°C with optimized gate structure[12]
Not specified	300 - 600	~2.5 (with Zn interlayer)[9]
Not specified	> 600	~4.3 (with Zn interlayer)[9]
4 - 20	Lower temperatures	Thinner films show increased resistance at lower temperatures[10]

Experimental Protocols

The following protocols outline the standard procedures for the formation and characterization of nickel silicide in a research or fabrication environment.

Protocol for Self-Aligned Silicide (Salicide) Formation of NiSi

This protocol describes the common steps for creating self-aligned nickel silicide contacts on a silicon wafer with patterned device structures.

Materials and Equipment:

- Silicon wafer with fabricated CMOS structures (source/drain and polysilicon gates)
- High-purity nickel target for sputtering
- Sputter deposition system
- Rapid Thermal Annealing (RTA) system
- Wet etching bench with selective etchant (e.g., a mixture of sulfuric acid and hydrogen peroxide, $\text{H}_2\text{SO}_4:\text{H}_2\text{O}_2$)
- Deionized (DI) water rinse station
- Nitrogen (N_2) gas source

Procedure:

- Surface Preparation:
 - Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide and organic contaminants. This is typically done using a dilute hydrofluoric acid (HF) dip followed by a DI water rinse and nitrogen dry.
- Nickel Deposition:
 - Load the cleaned wafer into a sputter deposition system.
 - Deposit a thin film of nickel (typically 5-20 nm) uniformly across the wafer surface. The thickness of the deposited nickel will determine the final thickness of the nickel silicide.

- First Rapid Thermal Annealing (RTA-1):
 - Transfer the wafer to the RTA system.
 - Perform the first anneal in a nitrogen (N₂) ambient at a temperature between 300°C and 450°C for 30-60 seconds. This step initiates the reaction between the nickel and the exposed silicon areas (source, drain, and gate) to form a high-resistance nickel-rich silicide phase (e.g., Ni₂Si). The nickel on the oxide and nitride surfaces does not react.
- Selective Etching:
 - Immerse the wafer in a selective wet etchant solution (e.g., H₂SO₄:H₂O₂). This etchant removes the unreacted nickel from the oxide and nitride surfaces without significantly affecting the formed nickel silicide.
 - Rinse the wafer thoroughly with DI water and dry with nitrogen.
- Second Rapid Thermal Annealing (RTA-2):
 - Return the wafer to the RTA system.
 - Perform the second anneal at a higher temperature, typically between 450°C and 600°C, in a nitrogen ambient. This step converts the high-resistance silicide phase into the desired low-resistance NiSi phase.

Protocol for Characterization of Nickel Silicide Films

Equipment:

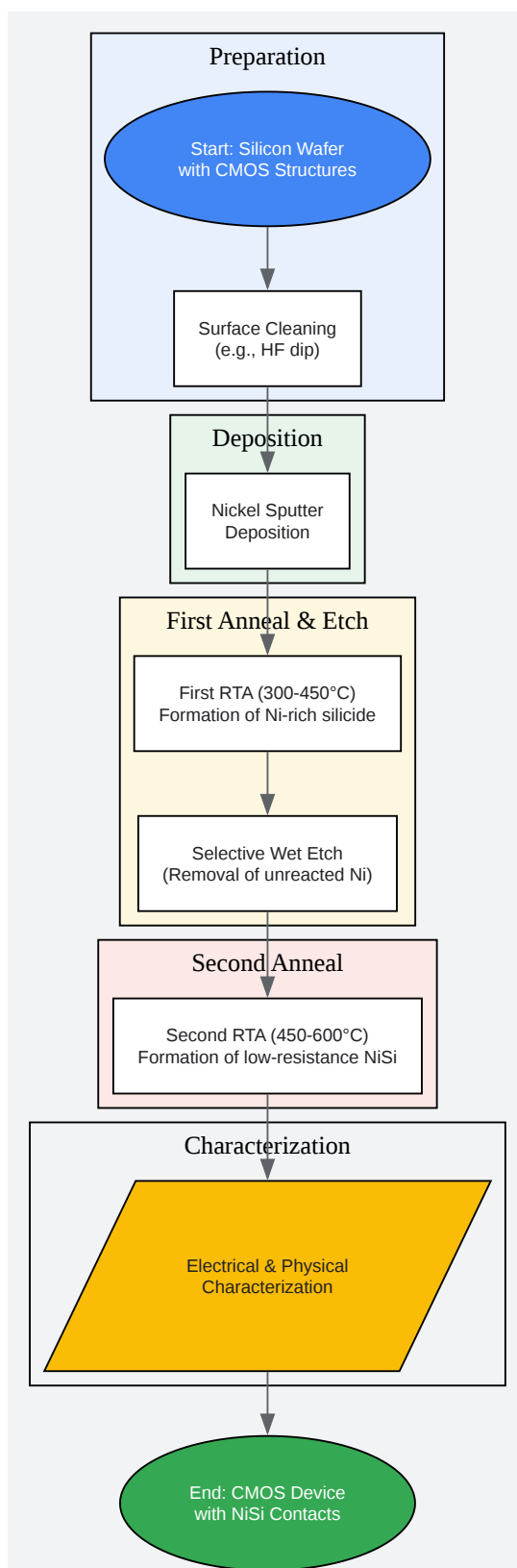
- Four-point probe for sheet resistance measurement
- Scanning Electron Microscope (SEM) for morphological analysis
- Transmission Electron Microscope (TEM) for cross-sectional imaging and interface analysis
- X-Ray Diffraction (XRD) for phase identification

Procedure:

- Sheet Resistance Measurement:
 - Use a four-point probe to measure the sheet resistance (R_s) at multiple points across the wafer to assess uniformity.
- Morphological Analysis:
 - Use SEM to inspect the surface of the silicide film for uniformity, agglomeration, and any potential defects.
- Cross-Sectional Analysis:
 - Prepare a cross-sectional sample of the device using focused ion beam (FIB) or conventional polishing techniques.
 - Use TEM to examine the thickness of the silicide film, the planarity of the silicide/silicon interface, and the grain structure.
- Phase Identification:
 - Perform XRD analysis on the wafer to confirm the crystalline phase of the formed silicide (e.g., NiSi, Ni₂Si, or NiSi₂).

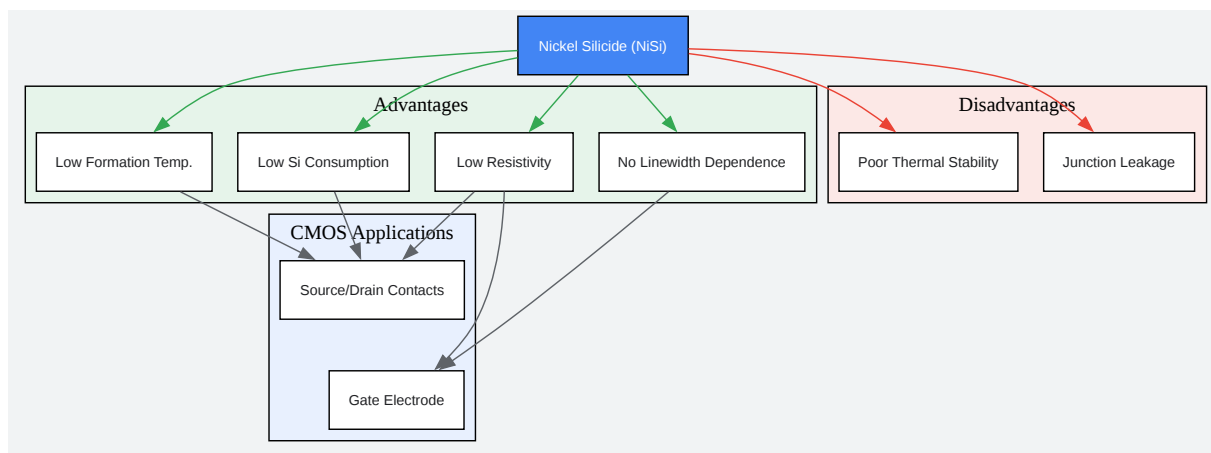
Visualizations

The following diagrams illustrate the key processes and relationships in the application of nickel silicide in CMOS devices.



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Caption: Workflow for the self-aligned silicide (salicide) process for nickel silicide formation.



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Caption: Logical relationships between the properties and applications of nickel silicide in CMOS.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]

- 6. repository.rit.edu [repository.rit.edu]
- 7. imec-int.com [imec-int.com]
- 8. lab.semi.ac.cn [lab.semi.ac.cn]
- 9. davidpublisher.com [davidpublisher.com]
- 10. Thickness Effect on Nickel Silicide Formation and Thermal Stability for Ultra Shallow Junction CMOS | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
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